molecular formula C20H27ClN2O2 B2398217 (E)-3-(2-chlorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2035036-07-6

(E)-3-(2-chlorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide

Cat. No. B2398217
CAS RN: 2035036-07-6
M. Wt: 362.9
InChI Key: IAJOGBVQUHMJTB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H27ClN2O2 and its molecular weight is 362.9. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

Research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has explored their molecular interactions, particularly as antagonists for the CB1 cannabinoid receptor. Using molecular orbital methods, conformational analyses have been conducted to understand the steric and electrostatic interactions critical for receptor binding, offering insights into antagonist activity mechanisms and the design of selective ligands (Shim et al., 2002).

Synthetic Methods and Polymerization

The development of new synthetic methods for multifunctional N-substituted (meth)acrylamides containing a hindered piperidine and a hydroxyl group demonstrates the compound's role in creating advanced polymers. These studies have led to the homopolymerization and copolymerization of such monomers, revealing potential applications in materials science (Long Ling & W. Habicher, 2001).

Biological Evaluation

In the context of drug discovery, similar compounds have been evaluated for their biological activities, including antibacterial and anticancer properties. For example, studies on 2-chloro-3-hetarylquinolines have shown significant antibacterial and anticancer activities, underscoring the potential therapeutic applications of these compounds (Bondock & Hanaa Gieman, 2015).

Mechanism of Action

The mechanism of action of this compound is not available in the literature. It would depend on its intended use, for example, as a pharmaceutical, it might interact with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would be detailed in its Safety Data Sheet (SDS). The SDS would provide information on its potential health effects, first aid measures, handling and storage, and disposal considerations .

Future Directions

The future directions for research on this compound would depend on its applications. For example, if it has pharmaceutical applications, future research could focus on improving its efficacy, reducing its side effects, or exploring new therapeutic uses .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O2/c21-19-4-2-1-3-17(19)5-6-20(24)22-15-16-7-11-23(12-8-16)18-9-13-25-14-10-18/h1-6,16,18H,7-15H2,(H,22,24)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJOGBVQUHMJTB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide

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